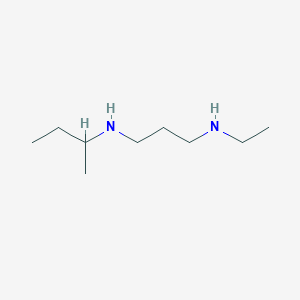

N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine

Descripción

N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is a branched aliphatic diamine with the molecular formula C9H22N2. Its structure features a secondary butyl (sec-butyl) group at the N1 position and an ethyl group at the N3 position of the 1,3-propanediamine backbone. Its branching and substituent arrangement distinguish it from other 1,3-propanediamine derivatives, influencing properties such as solubility, reactivity, and biological activity.

Propiedades

IUPAC Name |

N'-butan-2-yl-N-ethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-4-9(3)11-8-6-7-10-5-2/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGQKPWPZIYBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with sec-butyl bromide and ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

-

Step 1: Formation of N-sec-Butyl-1,3-propanediamine

Reactants: 1,3-propanediamine, sec-butyl bromide

Conditions: Sodium hydride in anhydrous tetrahydrofuran (THF)

Reaction: [ \text{1,3-propanediamine} + \text{sec-butyl bromide} \rightarrow \text{N-sec-Butyl-1,3-propanediamine} ]

-

Step 2: Formation of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine

Reactants: N-sec-Butyl-1,3-propanediamine, ethyl bromide

Conditions: Potassium carbonate in acetonitrile

Reaction: [ \text{N-sec-Butyl-1,3-propanediamine} + \text{ethyl bromide} \rightarrow \text{N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine} ]

Industrial Production Methods

Industrial production of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid

Reduction: Lithium aluminum hydride in dry ether

Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products Formed

Oxidation: Formation of corresponding amine oxides

Reduction: Formation of secondary amines

Substitution: Formation of various substituted amines

Aplicaciones Científicas De Investigación

Curing Agents for Epoxy Resins

One of the primary applications of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is as a curing agent in epoxy resin formulations. This compound enhances the mechanical properties and thermal stability of cured resins, making them suitable for various industrial applications such as coatings, adhesives, and composites.

Case Study : A study demonstrated that incorporating N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine into epoxy systems resulted in improved adhesion and resistance to environmental degradation compared to traditional curing agents .

Surface Treatments

This compound is utilized in surface treatment formulations for building materials. Its ability to form strong bonds with substrates makes it effective for waterproofing and protecting surfaces from moisture and chemical exposure.

Data Table: Surface Treatment Applications

| Application Type | Substrate Type | Benefits |

|---|---|---|

| Waterproofing | Concrete | Enhanced moisture resistance |

| Coatings | Wood | Improved durability and weather resistance |

| Sealants | Metal | Corrosion protection |

Monomer in Polymer Synthesis

N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine serves as a monomer in the synthesis of polyamides and other polymers. Its incorporation into polymer chains can modify the physical properties of the resulting materials, such as flexibility and thermal stability.

Case Study : Research indicated that polymers synthesized with this diamine exhibited superior mechanical properties compared to those made with conventional monomers .

Adhesives and Sealants

The compound is also used in formulating adhesives and sealants that require high-performance characteristics. Its reactivity allows it to cross-link with other components, enhancing bond strength and durability.

Data Table: Adhesive Formulations

| Adhesive Type | Key Components | Performance Enhancements |

|---|---|---|

| Structural Adhesives | Epoxy resins + N1-(sec-Butyl)-N3-ethyl | High tensile strength |

| Sealants | Silicones + N1-(sec-Butyl)-N3-ethyl | Improved elasticity |

Coatings for Industrial Applications

In industrial settings, this compound is employed in protective coatings that require resistance to chemicals and abrasion. Its use contributes to longer-lasting finishes on machinery and equipment.

Mecanismo De Acción

The mechanism of action of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural differences among 1,3-propanediamine derivatives include:

- Substituent type (alkyl, aryl, or functional groups).

- Chain length and branching (linear vs. branched alkyl groups).

- Position of substituents (N1, N3, or both).

Table 1: Structural and Functional Comparison

Actividad Biológica

N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine

N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is characterized by the presence of a secondary butyl group and an ethyl group attached to a 1,3-propanediamine backbone. Its molecular formula is C8H18N2, and it is synthesized through nucleophilic substitution reactions involving sec-butyl bromide and ethyl bromide under basic conditions.

The biological activity of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by:

- Binding to Active Sites: It may inhibit enzyme function by occupying the active site.

- Allosteric Modulation: It can alter enzyme activity through binding at allosteric sites, leading to conformational changes in the enzyme structure .

Antimicrobial Properties

Research indicates that N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, which suggests potential applications in developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For example, it can inhibit specific proteases involved in disease processes, which could be beneficial in therapeutic contexts where protease activity contributes to pathology .

Comparative Analysis with Similar Compounds

To understand the unique properties of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N1-(sec-Butyl)-N3-methyl-1,3-propanediamine | Contains a methyl group instead of an ethyl group | Moderate antimicrobial properties |

| N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine | Contains a tert-butyl group | Enhanced enzyme inhibition |

| N1-(sec-Butyl)-N3-isopropyl-1,3-propanediamine | Contains an isopropyl group | Similar anticancer effects |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Anticancer Activity

In a study conducted on human cancer cell lines, N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine was found to induce apoptosis via the mitochondrial pathway. The research highlighted its potential as a lead compound for developing novel anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.